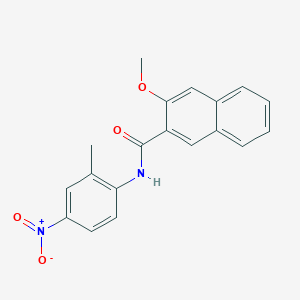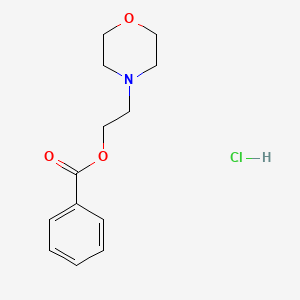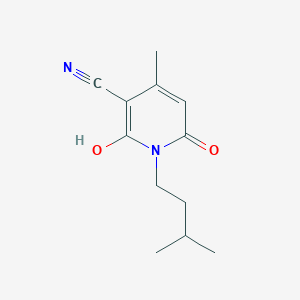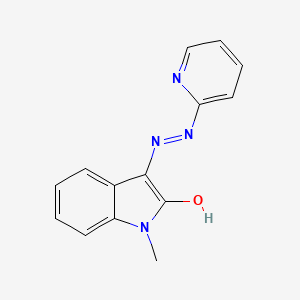
3-methoxy-N-(2-methyl-4-nitrophenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-methyl-4-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a methoxy group, a nitrophenyl group, and a carboxamide group
Métodos De Preparación
The synthesis of 3-methoxy-N-(2-methyl-4-nitrophenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxylation: The substitution of a hydrogen atom with a methoxy group.
Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Análisis De Reacciones Químicas
3-methoxy-N-(2-methyl-4-nitrophenyl)naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-methoxy-N-(2-methyl-4-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(2-methyl-4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carboxamide groups may also play roles in modulating the compound’s activity by affecting its binding to target molecules and its overall stability.
Comparación Con Compuestos Similares
Similar compounds to 3-methoxy-N-(2-methyl-4-nitrophenyl)naphthalene-2-carboxamide include other naphthalene carboxamides and nitrophenyl derivatives. For example:
2-methoxy-4-nitrophenyl isothiocyanate: Shares the nitrophenyl and methoxy groups but differs in the functional group attached to the aromatic ring.
3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: Contains a similar nitrophenyl group but has a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups and the naphthalene ring system, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-methoxy-N-(2-methyl-4-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-9-15(21(23)24)7-8-17(12)20-19(22)16-10-13-5-3-4-6-14(13)11-18(16)25-2/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFJCSYPKWSDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-DIFLUOROPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5166063.png)
![4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B5166068.png)

![N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5166092.png)
![N-allyl-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5166105.png)

![Ethyl 2-[5-(4-fluorophenyl)tetrazol-2-yl]acetate](/img/structure/B5166121.png)

![(E)-N-(3-acetylphenyl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B5166140.png)

![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5166155.png)

![4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5166169.png)
